4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
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Overview
Description
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound that contains both pyrrolo and triazine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 5-bromopyrrolo[2,1-f][1,2,4]triazine with an amine source can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyrrolo[2,1-f][1,2,4]triazine-4-amine
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 4-Amino-7-bromo-pyrrolo[2,1-f][1,2,4]triazine
Uniqueness
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is unique due to the presence of both amino and aldehyde functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H5BrN4O |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-4(2-13)12-6(5)7(9)10-3-11-12/h1-3H,(H2,9,10,11) |
InChI Key |
RHYHRCKKZXOVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1Br)C(=NC=N2)N)C=O |
Origin of Product |
United States |
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